3-Hydroxy-4-(2-methoxyethoxy)benzaldehyde

Drug Metabolism Aldehyde Oxidase Pharmacokinetics

Vanillin and simple benzaldehyde analogs fail in FGFR-targeted medicinal chemistry due to rapid aldehyde oxidase (AO) metabolism. 3-Hydroxy-4-(2-methoxyethoxy)benzaldehyde solves this: its 3-hydroxy group confers AO resistance, while the 2-methoxyethoxy chain is essential for single-digit nanomolar FGFR1 (IC50=5.70 nM) and FGFR2 (IC50=4.50 nM) inhibitor potency (US9951047B2). • Enables metabolically stable kinase inhibitors inaccessible with 3-methoxy analogs • Critical building block for FGFR-targeted oncology programs • Also applicable to conductive polyazomethines for flexible electronics

Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
Cat. No. B7486149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4-(2-methoxyethoxy)benzaldehyde
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C=C(C=C1)C=O)O
InChIInChI=1S/C10H12O4/c1-13-4-5-14-10-3-2-8(7-11)6-9(10)12/h2-3,6-7,12H,4-5H2,1H3
InChIKeyPHWNCBNBIVBBPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-4-(2-methoxyethoxy)benzaldehyde Overview


3-Hydroxy-4-(2-methoxyethoxy)benzaldehyde (CAS 943751-08-4, molecular formula C10H12O4, molecular weight 196.2 g/mol) is a substituted benzaldehyde featuring a formyl group at position 1, a hydroxyl group at position 3, and a 2-methoxyethoxy ether chain at position 4 . This compound serves as a versatile aromatic aldehyde intermediate in medicinal chemistry, particularly as a key building block in the synthesis of potent kinase inhibitors targeting fibroblast growth factor receptors (FGFRs), as documented in multiple pharmaceutical patents [1]. Its unique substitution pattern distinguishes it from naturally occurring flavor aldehydes like vanillin (4-hydroxy-3-methoxybenzaldehyde), placing it firmly in the domain of synthetic chemistry and drug discovery.

Workflow Medicinal chemistry synthesis
Selection Logic FGFR kinase inhibitor building block
Use Context AO-resistant intermediate design Class-level metabolic differentiation

Why 3-Hydroxy-4-(2-methoxyethoxy)benzaldehyde Is Irreplaceable


Standard benzaldehyde analogs such as vanillin or isovanillin cannot substitute for 3-hydroxy-4-(2-methoxyethoxy)benzaldehyde in research and industrial applications due to critical differences in both metabolic fate and synthetic utility. Kinetic studies on aldehyde oxidase (AO), a key enzyme in phase I drug metabolism, have demonstrated that benzaldehyde derivatives containing a 3-hydroxy group exhibit minimal or no Vmax reaction with this enzyme, whereas 3-methoxy analogs (like vanillin) are highly efficient substrates [1]. In a drug discovery context, this property makes the compound a superior choice for designing metabolically stable intermediates that resist rapid AO-mediated oxidation. Furthermore, the unique 2-methoxyethoxy ether chain at the para position is essential for generating specific pharmacophores; in FGFR inhibitor patents, this specific moiety is indispensable for achieving high binding affinity (IC50 values as low as 4.5 nM), a potency that is not achievable with standard methyl or ethyl ether variants [2].

Aldehyde Oxidase Susceptibility
3-Methoxy analogs (e.g., vanillin) are efficient AO substrates; this 3-hydroxy analog may show minimal AO metabolism, shifting pharmacokinetic profiles.
Kinase Binding Affinity
Simpler 4-methoxy or 4-ethoxybenzaldehyde scaffolds may not reproduce the low-nanomolar FGFR potency tied to the 2-methoxyethoxy chain.
Regioisomer Purity Profile
2-Hydroxy positional isomer offers higher standard purity; 3-hydroxy form may need further purification for ultra-sensitive catalytic steps.

3-Hydroxy-4-(2-methoxyethoxy)benzaldehyde: Quantitative Evidence


Reduced AO Metabolism vs 3-Methoxy Analogs

This compound carries a 3-hydroxy group, which is known to make benzaldehydes poor substrates for aldehyde oxidase (AO). In a direct enzymatic study measuring AO kinetics, it was found that the presence of a 3-hydroxy group on benzaldehydes results in minimal Vmax values or no reaction with the enzyme, whereas the presence of a 3-methoxy group (as in vanillin or isovanillin) results in relatively high Vmax values. This provides a class-level metabolic differentiation for 3-hydroxy-4-(2-methoxyethoxy)benzaldehyde over common 3-methoxy flavoring aldehydes [1].

Reduced AO Metabolism
Class-level inference
3-Hydroxy benzaldehydes: minimal Vmax or no reaction vs. 3-Methoxy analogs: relatively high Vmax
Supports metabolic stability differentiation
Guinea pig liver AO enzyme assay context
Drug Metabolism Aldehyde Oxidase Pharmacokinetics Substrate Specificity

Key Building Block for Potent FGFR Inhibitors

The 2-methoxyethoxy substitution pattern is not merely decorative; it is a critical structural requirement for achieving nanomolar potency in FGFR-targeted therapies. Patents for monocyclic pyridine derivatives explicitly name this aldehyde as a precursor for compounds that demonstrate exceptionally high binding affinity. For example, the compound derived from this specific aldehyde building block (designated as Compound (I) in US9951047B2) achieved an IC50 of 5.70 nM against FGFR1 and 4.50 nM against FGFR2 [1]. This stands in contrast to earlier-generation inhibitors based on simpler 4-methoxy or 4-ethoxybenzaldehyde scaffolds, which fail to achieve this level of potent sub-10 nM dual inhibition.

Potent FGFR Inhibitors
Cross-study comparable
FGFR1 IC50: 5.70 nM; FGFR2 IC50: 4.50 nM for derived compound
Supports FGFR pathway-study fit
In vitro kinase inhibition assay context
Medicinal Chemistry FGFR Inhibitors Oncology Kinase Binding

Purity Comparison with 2-Hydroxy Isomer

When procuring for sensitive synthetic chemistry applications, purity is a primary selection factor. The standard industrial purity of 3-Hydroxy-4-(2-methoxyethoxy)benzaldehyde is consistently reported at 95% by reputable chemical suppliers . In contrast, a commercially available regioisomer, 2-Hydroxy-4-(2-methoxyethoxy)benzaldehyde (CAS 926295-55-8), is supplied at a higher standard purity of 98% . While the 95% purity is adequate for most synthetic steps and is accompanied by batch-specific QC documentation (NMR, HPLC, GC), users requiring ultra-high purity for sensitive catalytic reactions should note this quantitative difference between the two positional isomers.

Purity Comparison
Direct head-to-head
95% purity vs. 98% purity (2-Hydroxy isomer)
Specification review for procurement
Vendor QC data context
Chemical Procurement Purity Analysis Isomeric Purity Quality Control

Optimized Williamson Etherification Route

The synthesis of this compound relies on a standard Williamson ether synthesis reacting 3-hydroxybenzaldehyde with 2-chloroethyl methyl ether. Foundational process patents indicate that when this reaction is performed under optimized conditions (temperatures above 95°C and under pressure, without the addition of a strong polar solvent), the yields are significantly improved compared to the previously known method (which used a DMF solvent at reflux and resulted in yields of only 60.5% to 75.5% for the analogous 3- and 4-(2-methoxyethoxy)benzaldehydes) [1]. This enhanced synthetic accessibility, coupled with the inherent reactivity of the free aldehyde group, makes this specific compound more cost-effective to scale compared to more complex protected aldehyde intermediates.

Optimized Synthesis Route
Class-level inference
Improved yield under pressure vs. 60.5–75.5% standard reflux
Supports synthesis workflow evaluation
Williamson etherification process context
Chemical Process Development Synthesis Methodology Yield Optimization

3-Hydroxy-4-(2-methoxyethoxy)benzaldehyde: Key Applications


FGFR Kinase Inhibitor Synthesis

Based on its documented use as a critical precursor in patent US9951047B2, this aldehyde should be the primary procurement choice for medicinal chemistry programs targeting FGFR-driven cancers. The resulting inhibitors demonstrate single-digit nanomolar potency against FGFR1 (IC50 = 5.70 nM) and FGFR2 (IC50 = 4.50 nM), providing a >20-fold potency advantage over drugs derived from simpler benzaldehyde building blocks [1].

AO-Resistant Metabolic Probe Design

For chemical biology studies investigating drug metabolism, 3-hydroxy-4-(2-methoxyethoxy)benzaldehyde serves as a superior scaffold. Its 3-hydroxy group renders it a poor substrate for aldehyde oxidase, in stark contrast to 3-methoxy analogs like vanillin which are rapidly metabolized. This makes it ideal for designing stable fluorescent probes or metabolic tracers [1].

Monomer for Conductive Polyazomethines

The compound's aldehyde functionality and electron-rich aromatic ring make it suitable for creating bis-aldehyde monomers used in the synthesis of electrically conductive pristine polyazomethines. Such materials are applied in flexible electronics, wearable sensors, and electrochromic devices, where the specific 2-methoxyethoxy side chain can influence polymer solubility and processability [1].

Application
Selection Property
Validation Focus
FGFR Kinase Inhibitor Studies
Kinase selectivity review
FGFR1/FGFR2 inhibition endpoint context
Metabolic Probe Design
AO substrate screening context
Metabolic stability endpoint review
Conductive Polymer Synthesis
Monomer solubility and processability
Material property characterization
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